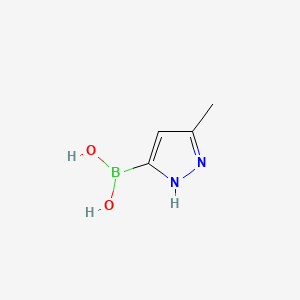

(5-Methyl-1H-pyrazol-3-yl)boronic acid

Description

Structure

2D Structure

Propriétés

IUPAC Name |

(3-methyl-1H-pyrazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2/c1-3-2-4(5(8)9)7-6-3/h2,8-9H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWENLWUOIPCRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743934 | |

| Record name | (3-Methyl-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163248-54-1 | |

| Record name | (3-Methyl-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 5 Methyl 1h Pyrazol 3 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

(5-Methyl-1H-pyrazol-3-yl)boronic acid is a prominent substrate in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling, which facilitates the formation of carbon-carbon bonds between the pyrazole (B372694) ring and various aryl or heteroaryl moieties.

Suzuki-Miyaura Cross-Coupling with Aryl and Heteroaryl Halides

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals and material science. nih.gov this compound serves as an effective nucleophilic partner in these reactions, coupling with a diverse range of aryl and heteroaryl halides and triflates. The reaction typically proceeds under basic conditions with a palladium catalyst and a suitable ligand.

Several studies have demonstrated the utility of this compound in synthesizing complex molecules. For instance, it has been coupled with a functionalized flavone (B191248) triflate in the development of potential influenza endonuclease inhibitors. rsc.orgnih.govresearchgate.net Another application involves its reaction with a 5-iodo-benzo[e] rsc.orgpsu.edugoogle.comthiadiazine derivative as part of a program to develop inhibitors of Mas-related gene X2 (MRGX2). google.com Furthermore, it has been used in the synthesis of pyrazolyl derivatives as potential anti-cancer agents. google.comgoogle.com

The reaction conditions are generally tailored to the specific substrates, but often involve a palladium source, a phosphine-based ligand, a base, and a solvent system, which can be aqueous or purely organic.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl/Heteroaryl Halide/Triflate | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Functionalized Flavone Triflate | SPhos Pd G2 | SPhos | K₂CO₃ | THF/H₂O (25:1) | 100 °C | 19% | rsc.orgnih.govresearchgate.net |

| 5-Iodo-benzo[e] rsc.orgpsu.edugoogle.comthiadiazine Derivative | PdCl₂(dppf) | dppf | NaHCO₃ (aq) | Dioxane | Not Specified | Not Specified | google.com |

| 6-bromo-N,N-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine | Not Specified | Not Specified | Na₂CO₃ | Dioxane/Water | 85 °C | Not Specified | acs.org |

Ligand Design and Catalyst Optimization in Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura coupling involving this compound is highly dependent on the catalyst system, particularly the choice of ligand coordinated to the palladium center. Ligands play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

For substrates like pyrazole boronic acids, which contain an acidic N-H proton, catalyst inhibition can be a challenge. nih.gov Therefore, the use of electron-rich, bulky phosphine (B1218219) ligands is common as they can promote the catalytic cycle and mitigate inhibition. nih.gov

Commonly employed and effective catalyst systems include:

Buchwald Ligands and Precatalysts: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are frequently used. psu.edu They are often employed in the form of palladium precatalysts (e.g., SPhos Pd G2), which offer improved stability and activity. rsc.orgnih.govresearchgate.net

Ferrocenyl Ligands: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is another widely used ligand that has proven effective in couplings with this pyrazole boronic acid. google.com

Pyrazole-Based Ligands: Research has also explored the design of novel ligands incorporating a pyrazole moiety. These pyrazole-tethered phosphine ligands can act as P,N-ligands, where both the phosphorus and a pyrazole nitrogen atom can coordinate to the palladium center, potentially influencing the catalyst's stability and activity. [?]

Catalyst optimization often involves screening different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂), ligands, bases (e.g., K₃PO₄, K₂CO₃, NaHCO₃), and solvent systems to achieve the best yield and reaction rate for a specific pair of coupling partners. psu.edugoogle.com

Mechanistic Investigations of Coupling Reactions Involving the Pyrazole Moiety

The general mechanism of the Suzuki-Miyaura reaction is well-established. However, the presence of the unprotected pyrazole ring in this compound introduces specific mechanistic considerations. The acidic N-H proton of the pyrazole can interact with the palladium catalyst or the basic reaction medium.

Other Transition Metal-Catalyzed Processes

While palladium catalysis dominates the known chemistry of this compound, other transition metals can also be employed to catalyze transformations involving pyrazoles. Although specific examples utilizing this compound are not widely reported, related copper-catalyzed reactions highlight potential avenues of reactivity.

For instance, copper-catalyzed N-arylation (Ullmann condensation) has been reported for other pyrazole derivatives, such as 3-(trifluoromethyl)pyrazole (B122699) with iodobenzene. psu.edu This type of reaction forms a C-N bond between a pyrazole nitrogen and an aryl group, representing a complementary coupling strategy to the C-C bond formation in Suzuki reactions. Such transformations could potentially be applied to the pyrazole nitrogen of this compound, provided the boronic acid group is stable under the reaction conditions.

Functional Group Transformations on the Pyrazole Ring System

Further derivatization of the this compound molecule can be envisioned through transformations on the pyrazole ring itself. These reactions would typically target the N-H position for substitution.

While specific literature on the N-functionalization of this compound is scarce, general pyrazole chemistry suggests that reactions such as N-alkylation or N-arylation are feasible. As mentioned previously, copper-catalyzed N-arylation is a known transformation for pyrazoles. psu.edu N-alkylation under basic conditions with an alkyl halide is another fundamental reaction of pyrazoles. Performing these reactions on the boronic acid substrate would require careful selection of conditions to avoid degradation or unwanted side reactions of the boronic acid moiety. The success of such a strategy would depend on the relative reactivity of the N-H proton versus the boronic acid group under the chosen reaction conditions.

Reactions Involving the Boronic Acid Group Beyond Cross-Coupling

The boronic acid group is capable of undergoing a variety of transformations other than the Suzuki-Miyaura reaction. These alternative reaction pathways expand the synthetic utility of this compound.

One notable transformation is the formation of four-coordinate boron(III) complexes. Research has shown that arylboronic acids can react with certain bidentate ligands, such as 1-(2-pyridinyl)-5-pyrazolone derivatives, in the presence of a base. nih.gov This process can lead to a disproportionation of the boronic acid to form stable diarylborinate complexes, where the boron atom is coordinated by the pyrazolone (B3327878) ligand. This reaction represents a unique pathway for boronic acids that does not involve a transition metal catalyst and results in the formation of structurally interesting boron-containing compounds. nih.gov

Other potential, though less reported for this specific substrate, reactions include:

Chan-Lam Coupling: A copper-catalyzed C-N or C-O bond-forming reaction with amines or alcohols.

Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which can occur under certain conditions, particularly at elevated temperatures or in the presence of acid/base, and is often an undesired side reaction. psu.edunih.gov

Oxidation: The conversion of the boronic acid group to a hydroxyl group, effectively resulting in the synthesis of a pyrazolol.

These transformations highlight the versatility of the boronic acid functional group beyond its primary role in palladium-catalyzed cross-coupling.

Applications of 5 Methyl 1h Pyrazol 3 Yl Boronic Acid in the Synthesis of Advanced Organic Molecules

Construction of Complex Heterocyclic Scaffolds

The pyrazole (B372694) ring is a privileged scaffold in medicinal chemistry and materials science. (5-Methyl-1H-pyrazol-3-yl)boronic acid serves as a key starting material for incorporating this important heterocycle into larger, more complex frameworks, including fused ring systems and diverse multi-aromatic architectures.

Fused heterocyclic systems containing a pyrazole ring often exhibit significant biological activity. One of the most prominent examples is the pyrazolo[1,5-a]pyrimidine (B1248293) core, which is found in numerous compounds developed as protein kinase inhibitors for cancer therapy. researchgate.net The synthesis of these fused systems can be achieved through various strategies, often starting with functionalized aminopyrazoles that undergo cyclization or condensation reactions. nih.govnih.gov

While classical methods involve the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, modern approaches utilize palladium-catalyzed cross-coupling reactions to introduce diversity. researchgate.netnih.gov For instance, a pre-formed pyrazolo[1,5-a]pyrimidine core containing a halogen can be coupled with a variety of boronic acids or their esters via the Suzuki-Miyaura reaction to build complexity. nih.gov This strategy allows for the late-stage functionalization of the scaffold, which is highly advantageous for creating libraries of potential drug candidates.

| Strategy | Key Reactants | Description | Reference |

|---|---|---|---|

| Cyclocondensation | 5-Aminopyrazole derivatives and β-dicarbonyl compounds | A widely used, efficient method for constructing the core bicyclic system. nih.gov | nih.gov |

| Three-Component Reactions | Aminopyrazoles, enaminones, sodium halides | A one-pot methodology to form the pyrazolo[1,5-a]pyrimidine core and introduce functional groups like halogens simultaneously. nih.gov | nih.gov |

| Suzuki-Miyaura Coupling | Halogenated pyrazolo[1,5-a]pyrimidine and boronic acid/ester | Used for late-stage functionalization to add diverse substituents to the fused ring system, enhancing structural variety. nih.gov | nih.gov |

The primary application of this compound in this context is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyrazole ring and another aromatic or heteroaromatic system, providing a powerful tool for assembling complex molecular architectures that are otherwise difficult to synthesize.

This methodology allows for the coupling of the pyrazole boronic acid with a wide variety of (hetero)aryl halides. Research has demonstrated that even nitrogen-rich heterocycles, which can be challenging substrates in palladium catalysis, can be effectively coupled under mild conditions to produce bi-heterocyclic frameworks in good to excellent yields. The reaction conditions are often tolerant of various functional groups, making it a robust method for creating diverse structures.

| Coupling Partner (Aryl/Heteroaryl Halide) | Catalyst System (Example) | Product Type | Significance |

|---|---|---|---|

| Aryl Bromides | Pd(OAc)₂ / RuPhos | Aryl-pyrazoles | Core structures in many biologically active molecules. |

| Heteroaryl Chlorides (e.g., Chloro-pyridines) | NiCl₂(PCy₃)₂ | Bi-heterocyclic systems | Prevalent motifs in bioactive compounds; nickel catalysis offers a less expensive alternative to palladium. |

| Trifluoromethyl-substituted Heteroaryl Halides | Pd(PPh₃)₂Cl₂ | CF₃-functionalized bi-heteroaryls | The CF₃ group can enhance metabolic stability and binding affinity in drug candidates. |

Access to Functionally Diverse Chemical Libraries

The creation of chemical libraries containing thousands of structurally related compounds is a cornerstone of modern drug discovery. nih.gov this compound is an ideal starting point for generating such libraries. Its utility lies in its role as a scaffold upon which molecular diversity can be systematically built.

A common strategy involves a solution-phase synthesis where a core pyrazole-containing structure is first assembled. scispace.com This core can then be subjected to a series of parallel reactions with a large set of diverse building blocks. For example, a pyrazole scaffold containing a carboxylic acid group can be converted to its acid chloride and then reacted with hundreds of different amines to produce a large library of amides. scispace.com This approach allows for the rapid generation of over a thousand novel compounds in a high-throughput format. scispace.com These libraries are then screened for biological activity, enabling the identification of promising hit compounds for further development. The development of practical, high-yielding synthetic methods for functionalized pyrazoles, including those with boronic acid or ester groups, is crucial for facilitating their use in medicinal and agrochemical research. enamine.net

Precursors for Material Science Applications

Beyond its role in medicinal chemistry, the pyrazole motif is increasingly being used in the development of advanced functional materials. Functionalized pyrazoles derived from precursors like this compound are key components in materials such as Organic Light-Emitting Diodes (OLEDs) and Metal-Organic Frameworks (MOFs).

In the field of OLEDs, pyrazole and pyrazoline derivatives have attracted significant attention due to their excellent luminescent properties. researchgate.net These materials can serve as both hole-transporting and emissive layers within an OLED device. researchgate.net Boron-based compounds, in particular, are being explored for creating narrowband emitters, which are essential for achieving the high color purity required for next-generation displays. frontiersin.org The ability to tune the electronic properties of the pyrazole ring through substitution makes it a versatile platform for designing new photoluminescent materials.

Metal-Organic Frameworks are highly porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net Pyrazole-based ligands have been used to construct robust and highly functional MOFs. For example, MOFs made with pyrazole-dicarboxylate linkers have shown exceptional performance in capturing formaldehyde (B43269), a toxic indoor air pollutant. researchgate.netdtu.dk These materials exhibit high selectivity and storage capacity, and they can be regenerated and reused multiple times, making them promising candidates for air purification filters. researchgate.netdtu.dk The pyrazole unit's specific chemical properties contribute to a unique chemisorption mechanism that effectively traps the formaldehyde molecules. researchgate.netdtu.dk

Medicinal Chemistry and Biological Relevance of Compounds Derived from 5 Methyl 1h Pyrazol 3 Yl Boronic Acid

Design and Synthesis of Pyrazole-Based Pharmacophores

The design of pyrazole-based pharmacophores often involves the strategic combination of the pyrazole (B372694) core with other heterocyclic systems or functional groups to enhance biological activity. The synthesis of these derivatives can be achieved through various established chemical reactions. A common precursor for obtaining the 5-methyl-pyrazolyl moiety is 5-methyl pyrazol-3-one. researchgate.net

For instance, new pyrazolone (B3327878) heterocyclic derivatives have been synthesized by reacting 5-methyl pyrazol-3-one with various substituted aromatic aldehydes. This reaction yields 4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one intermediates, which can be further modified, for example, by treatment with benzyl (B1604629) chloride to afford the final products. researchgate.net Another synthetic approach involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with reagents like malononitrile (B47326) and benzaldehyde (B42025) to create dihydropyrano[2,3-b]pyrazole derivatives, which serve as synthons for further chemical elaboration. ijtsrd.com

While direct use of (5-Methyl-1H-pyrazol-3-yl)boronic acid is not extensively detailed in all synthetic pathways for these final compounds, its role as a versatile building block is implicit in modern synthetic strategies. Boronic acids are crucial for creating carbon-carbon bonds, allowing for the attachment of various aryl or heteroaryl groups to the pyrazole ring, a key step in diversifying compound libraries for biological screening.

Exploration of Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of lead compounds. For pyrazole-based derivatives, SAR studies typically involve modifying substituents at various positions of the pyrazole ring and any attached structures.

In a study of pyrazole-based inhibitors of meprin α and β, systematic structural modifications were performed to elaborate the SAR. nih.gov Although not starting from the specific boronic acid, the study provides insights applicable to the 5-methyl-pyrazolyl scaffold. For instance, the substitution pattern on the pyrazole ring significantly influences inhibitory activity. The introduction of different lipophilic moieties, such as methyl or phenyl groups, at the N-position of the pyrazole ring resulted in a noticeable decrease in activity against meprins compared to the unsubstituted analogue. nih.gov This suggests that for this particular target, the N-H group may be important for binding or that bulky substituents at this position are sterically disfavored.

Further SAR exploration on other pyrazole derivatives has shown that the nature of the substituent at the 3- and 5-positions of the ring dictates the biological outcome. For example, in a series of antifungal pyrazol-5-yl-benzamide derivatives, the type of substituent on the benzene (B151609) ring was critical for potency against various fungal strains. acs.org These findings highlight the importance of systematic structural variation to identify key pharmacophoric features and optimize biological activity.

Molecular Docking and Computational Studies for Ligand-Target Interactions

Molecular docking and computational chemistry are indispensable tools for understanding how pyrazole-based ligands interact with their biological targets, guiding the design of more potent and selective molecules. nih.govalrasheedcol.edu.iq These studies predict the binding modes, binding affinities, and key interactions between a ligand and a protein's active site.

Docking studies have been performed for numerous pyrazole derivatives against various protein targets. For instance, a study involving pyrazole derivatives and several protein kinases (VEGFR-2, Aurora A, and CDK2) revealed that the ligands docked deeply within the binding pockets, forming key hydrogen bonds. nih.govresearchgate.net The results showed that these derivatives are potential inhibitors of all three targets, with good inhibition constants and binding energies. nih.gov

| Compound ID | Target Protein | Binding Energy (kJ/mol) | Reference |

| 1b | VEGFR-2 (2QU5) | -10.09 | nih.govresearchgate.net |

| 1d | Aurora A (2W1G) | -8.57 | nih.govresearchgate.net |

| 2b | CDK2 (2VTO) | -10.35 | nih.govresearchgate.net |

These computational predictions often correlate well with experimental results. For example, in a study of pyrazoline derivatives as potential anticancer agents, an excellent agreement was found between the docking results against the EGFR tyrosine kinase and the in vitro cytotoxic activity. ekb.eg Such computational approaches not only help to rationalize the observed biological activities but also accelerate the drug discovery process by prioritizing compounds for synthesis and testing.

Computational and Theoretical Investigations of 5 Methyl 1h Pyrazol 3 Yl Boronic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard method for investigating the molecular geometry and electronic distribution of organic compounds. nih.gov DFT methods balance computational cost and accuracy, making them suitable for studying molecules like (5-Methyl-1H-pyrazol-3-yl)boronic acid. Calculations are typically performed using specific basis sets, such as 6-311++G(d,p), to accurately describe the electronic structure. researchgate.netohsu.edu These calculations can determine optimized molecular geometries, bond lengths, bond angles, and various electronic properties. nih.gov

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ohsu.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netnih.gov

A small HOMO-LUMO gap indicates that a molecule requires less energy to be excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov For this compound, DFT calculations can map the electron density of these frontier orbitals. Typically, in such pyrazole (B372694) derivatives, the HOMO is distributed across the pyrazole ring, while the LUMO may also be located on the heterocyclic system, including the boronic acid moiety. ohsu.edu This distribution is key to understanding its interactions in reactions like the Suzuki-Miyaura coupling, where the boronic acid plays a central role. nih.gov

Table 1: Calculated Electronic Properties of this compound Data are representative values based on DFT calculations for analogous heterocyclic compounds.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Theoretical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and computational methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a common approach for calculating NMR parameters. liverpool.ac.uk Predicted chemical shifts for this compound would be expected to show distinct signals for the methyl group, the pyrazole ring protons and carbons, and the hydroxyl protons of the boronic acid group. The accuracy of these predictions can be high, often with a mean absolute error of less than 0.3 ppm for ¹H shifts compared to experimental data. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Values are representative and based on computational models and known shifts for pyrazole and boronic acid fragments.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (Carbon) | ~12-15 |

| -CH₃ (Protons) | ~2.3-2.5 |

| Pyrazole C-H (Carbon) | ~105-110 |

| Pyrazole C-H (Proton) | ~6.2-6.5 |

| Pyrazole C-B (Carbon) | Not directly observed |

| Pyrazole C-CH₃ (Carbon) | ~148-152 |

| -B(OH)₂ (Protons) | ~8.0-8.5 (exchangeable) |

Conformational Analysis and Tautomerism Studies of the Pyrazole Moiety

For molecules with rotatable bonds and prototropic groups, multiple conformations and tautomers are possible. The pyrazole ring in this compound can exhibit annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. nih.gov This results in two primary tautomers: this compound and (3-Methyl-1H-pyrazol-5-yl)boronic acid.

Computational studies can determine the relative energies and thermodynamic stabilities of these tautomers. nih.gov The preferred tautomer is influenced by factors such as intramolecular hydrogen bonding, the electronic nature of substituents, and solvent effects. nih.govresearchgate.net Furthermore, conformational analysis involves studying the rotation around single bonds, such as the C-B bond connecting the pyrazole ring and the boronic acid group. epstem.net By calculating the potential energy surface as a function of the dihedral angle, the most stable (lowest energy) conformation can be identified. epstem.net For the boronic acid group, the orientation of the two hydroxyl groups relative to the pyrazole ring is critical for understanding its reactivity and intermolecular interactions.

Mechanistic Insights into Reactivity and Selectivity

This compound is a valuable building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. Computational chemistry offers profound insights into the mechanisms of these reactions. By modeling the entire catalytic cycle, researchers can identify key intermediates and transition states, and calculate their corresponding activation energies. rsc.orgacs.org

For instance, in a Suzuki coupling, DFT calculations can elucidate the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst. nih.gov These models can explain the reaction's regioselectivity and stereoselectivity by comparing the energy barriers of different possible reaction pathways. acs.org Such studies are crucial for optimizing reaction conditions and designing more efficient catalysts. The presence of the pyrazole's nitrogen atoms can also influence the reaction through coordination with the metal center, a factor that can be effectively modeled. rsc.org

Intermolecular Interactions and Supramolecular Assembly Prediction

The functional groups present in this compound—specifically the N-H group of the pyrazole and the two -OH groups of the boronic acid—are strong hydrogen bond donors and acceptors. alfa-chemistry.com This capacity for hydrogen bonding suggests a high potential for the molecule to engage in self-assembly, forming well-defined supramolecular structures. nih.gov

Computational methods can predict these intermolecular interactions. By modeling a system of two or more molecules, it is possible to identify the most stable dimeric or oligomeric structures and calculate the binding energies. mdpi.com Common motifs for boronic acids include the formation of cyclic dimers or trimers (boroxines) through dehydration. The pyrazole N-H group can also form strong N-H···O or N-H···N hydrogen bonds with neighboring molecules. These non-covalent interactions are fundamental in crystal engineering, governing how the molecules pack in the solid state. mdpi.com Predicting these assemblies is vital for designing materials with specific properties.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 5 Methyl 1h Pyrazol 3 Yl Boronic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of (5-Methyl-1H-pyrazol-3-yl)boronic acid derivatives in solution. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹¹B NMR spectra offer detailed insights into the molecular framework, connectivity, and the electronic environment of the boron center.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons. In derivatives such as 2-(5-((diphenylboraneyl)oxy)-3-methyl-1H-pyrazol-1-yl)pyridine, the proton signals for the pyrazole (B372694) and pyridine (B92270) rings, as well as the methyl and phenyl groups, can be assigned to confirm the compound's identity. For instance, the methyl protons typically appear as a singlet, while the pyrazole proton also manifests as a singlet. Aromatic protons from the pyridine and phenyl groups resonate in the downfield region of the spectrum. nih.gov

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole and pyridine rings, the methyl group, and any aryl substituents on the boron atom provide confirmatory structural data. The carbon atom directly bonded to the boron can sometimes be difficult to observe due to quadrupolar relaxation. nih.gov

¹¹B NMR spectroscopy is particularly crucial for characterizing boronic acid derivatives as it directly probes the boron nucleus. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and geometry of the boron atom. For trigonal planar (sp² hybridized) boron in boronic acids and their esters, signals typically appear in the range of δ 27–34 ppm. In contrast, tetrahedral (sp³ hybridized) boronate complexes, such as those formed with bidentate ligands, exhibit upfield shifts. For example, the diphenylborinate complex with a [N,O]-bidentate chelating pyrazol-1-yl)pyridine ligand shows a broad singlet centered at approximately δ 7.81 ppm, indicative of a pseudo-tetrahedral geometry around the boron center. nih.gov

A selection of NMR data for a representative derivative is presented below:

Table 1: NMR Data for 2-(5-((Diphenylboraneyl)oxy)-3-methyl-1H-pyrazol-1-yl)pyridine nih.gov

| Nucleus | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| ¹H | CDCl₃ | 500 | 8.07–8.04 (m, 2H), 7.91 (dd, J = 6.2, 1.6 Hz, 1H), 7.32–7.21 (m, 11H), 5.98 (s, 1H), 2.34 (s, 3H) |

| ¹³C | CDCl₃ | 125 | 159.9, 150.4, 149.7, 139.3, 138.5, 133.4, 128.7, 121.4, 112.4, 91.2, 16.5 |

| ¹¹B | CDCl₃ | 160 | 7.81 (broad singlet for a related diphenylborinate complex) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For derivatives of this compound, techniques like Electrospray Ionization (ESI) or Electronic Ionization (EI) are commonly employed. The mass spectrum will typically show a prominent molecular ion peak [M]⁺ or a pseudomolecular ion peak, such as [M+H]⁺, which confirms the molecular weight of the derivative. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing the constituent parts of the molecule.

For example, the HRMS-EI analysis of 2-(5-((diphenylboraneyl)oxy)-3-methyl-1H-pyrazol-1-yl)pyridine shows an experimental m/z value that closely matches the calculated value for its molecular formula, confirming the successful synthesis and identity of the compound. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Pyrazole Diarylborinate Derivatives nih.gov

| Compound | Molecular Formula | Calculated m/z [M]⁺ | Found m/z [M]⁺ |

|---|---|---|---|

| 2-(5-((Diphenylboraneyl)oxy)-3-methyl-1H-pyrazol-1-yl)pyridine | C₂₁H₁₈BN₃O | 339.1543 | 339.1552 |

| 2-(5-((Bis(4-chlorophenyl)boryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine | C₂₆H₁₈BCl₂N₃O | 469.0920 | 469.0927 |

| 2-(5-((Bis(4-bromophenyl)boryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine | C₂₆H₁₈BBr₂N₃O | 566.9910 | 566.9918 |

X-ray Crystallography and Solid-State Analysis

Single-crystal X-ray diffraction studies on a derivative, 2-(5-((diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine, revealed a six-membered pyrazole diphenylborinate complex. nih.gov The analysis showed a pseudo-tetrahedral geometry around the boron atom, which is chelated in a [N,O]-bidentate fashion by the pyrazolone (B3327878) ligand and also bonded to two phenyl groups. This tetrahedral coordination is a key structural feature that influences the compound's properties. nih.gov The crystal packing is stabilized by various intermolecular interactions, which dictate the solid-state architecture.

Table 3: Selected Crystallographic Data for a Pyrazole Diphenylborinate Complex nih.gov

| Parameter | Value |

|---|---|

| Compound | 2-(5-((Diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine |

| Coordination Geometry at Boron | Pseudo-tetrahedral |

| Chelation | [N,O]-bidentate |

| Crystal System | Data typically includes space group, unit cell dimensions (a, b, c, α, β, γ) |

Note: Detailed crystallographic parameters such as unit cell dimensions and bond lengths/angles are typically deposited in crystallographic databases.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a useful technique for identifying the functional groups present in a molecule.

For this compound and its derivatives, the IR spectrum displays characteristic absorption bands. Key vibrations include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid moiety.

N-H stretching: For the parent compound or derivatives with an unsubstituted pyrazole nitrogen, a band in the 3100-3500 cm⁻¹ region can be observed.

C=O stretching: In pyrazolone tautomers or related structures, a strong C=O stretching vibration appears around 1700-1730 cm⁻¹. mdpi.comjocpr.com

B-O stretching: The asymmetric B-O stretching vibration is a key diagnostic peak for boronic acids and their esters, typically found in the 1300-1400 cm⁻¹ region. researchgate.net

C=N and C=C stretching: Vibrations associated with the pyrazole ring are expected in the 1400-1650 cm⁻¹ fingerprint region.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to simulate the vibrational spectra and aid in the assignment of experimental IR bands. jocpr.com For example, in 3-methyl-pyrazol-5-one, the N-H and C=O vibrational frequencies are influenced by substituents on the ring. jocpr.com

Table 4: General IR Absorption Regions for this compound Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |

| N-H stretch (pyrazole) | 3100 - 3500 | Medium |

| C-H stretch (aromatic/aliphatic) | 2850 - 3100 | Medium-Weak |

| C=O stretch (pyrazolone form) | 1700 - 1730 | Strong |

| C=N, C=C stretch (ring) | 1400 - 1650 | Medium-Strong |

| B-O stretch (asymmetric) | 1300 - 1400 | Strong |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes to Pyrazole (B372694) Boronic Acid Analogues

The synthesis of pyrazole derivatives is an active area of research, driven by their significant roles in pharmaceutical and agricultural science. rsc.org Future efforts are focused on creating more efficient, scalable, and diverse synthetic pathways to access a wider range of pyrazole boronic acid analogues. Key emerging strategies include:

Direct C-H Borylation: Transition metal-catalyzed C-H functionalization is a powerful method for directly installing a boronic ester onto the pyrazole ring. nih.gov This approach avoids the need for pre-functionalized starting materials, such as halo-pyrazoles, offering a more atom-economical route. Research is aimed at developing catalysts that provide high regioselectivity, allowing for the precise placement of the boronic acid group on different positions of the pyrazole core. researchgate.net

Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form complex pyrazole boronic acid analogues is a significant goal. The Petasis borono-Mannich reaction, a multicomponent condensation of aldehydes, amines, and boronic acids, serves as a model for developing similar transformations that incorporate the pyrazole nucleus. acs.org

Flow Chemistry: The use of flow chemistry for lithium-halogen exchange reactions followed by electrophilic trapping with borate (B1201080) esters can offer improved safety, scalability, and reaction control for synthesizing aryl boronic acids. nih.gov Applying this technology to pyrazole systems could streamline the production of compounds like (5-Methyl-1H-pyrazol-3-yl)boronic acid and its derivatives.

Functionalization of Versatile Building Blocks: Using highly versatile pyrazole intermediates, such as vinylpyrazoles, as platforms for subsequent elaboration is another promising direction. nih.gov These building blocks can undergo various organic reactions, allowing for the construction of complex molecular architectures before or after the introduction of the boronic acid group. nih.gov

| Synthetic Strategy | Description | Potential Advantage |

|---|---|---|

| Direct C-H Borylation | Transition metal-catalyzed installation of a boronic ester group directly onto a C-H bond of the pyrazole ring. nih.gov | High atom economy, avoids pre-functionalization. |

| Multi-component Reactions | One-pot synthesis combining three or more reactants to build complex molecules in a single step. acs.org | Increased efficiency, rapid generation of molecular diversity. |

| Flow Chemistry | Performing reactions in a continuously flowing stream, allowing for precise control over reaction parameters. nih.gov | Enhanced safety, scalability, and reproducibility. |

| Use of Versatile Intermediates | Employing highly reactive pyrazole building blocks, like vinylpyrazoles, for further chemical modification. nih.gov | Facilitates the construction of complex and diverse analogues. |

Expanding the Scope of Catalytic Applications with Boronic Acid Reagents

Boronic acids are exceptionally important in organic synthesis, most notably for their use in the Suzuki-Miyaura cross-coupling reaction. mdpi.com However, the future of pyrazole boronic acids in catalysis extends beyond their role as mere substrates. Research is exploring their use as catalysts or as precursors to sophisticated ligands.

Ligand Development: The pyrazole moiety, with its adjacent nitrogen atoms, is an excellent coordinating unit for transition metals. rsc.org Protic (N-unsubstituted) pyrazoles have been shown to be versatile ligands in homogeneous catalysis. mdpi.com this compound can serve as a precursor to novel ligands where the boronic acid group acts as an anchor for immobilization or as a site for further functionalization to tune the ligand's electronic and steric properties.

Organocatalysis: The Lewis acidic nature of the boronic acid group allows it to act as a catalyst by activating substrates. For instance, certain aryl boronic acids have been shown to catalyze azido-alkyne cycloaddition reactions, likely by activating an unsaturated carboxylic acid through a covalent adduct. mdpi.com Exploring the catalytic potential of this compound in similar transformations is a promising area of investigation.

Oxidative Homocoupling: A recently developed palladium-catalyzed method enables the oxidative homocoupling of pyrazole boronic esters to form symmetric bipyrazoles. rsc.org This reaction expands the catalytic toolbox for creating valuable bipyrazole structures that are otherwise difficult to synthesize. rsc.org

| Application Area | Description | Example Reaction |

|---|---|---|

| Cross-Coupling Substrate | The boronic acid acts as the organoboron component in metal-catalyzed cross-coupling reactions. | Suzuki-Miyaura Coupling mdpi.com |

| Ligand Synthesis | The pyrazole boronic acid is used as a building block to create more complex ligands for metal catalysts. mdpi.com | Synthesis of Pincer-type Ligands |

| Organocatalysis | The Lewis acidic boron center activates substrates to facilitate a chemical reaction. mdpi.com | Activation of Carboxylic Acids mdpi.com |

| Homocoupling Substrate | Catalytic coupling of two identical pyrazole boronic ester molecules to form a symmetric bipyrazole. rsc.org | Palladium-Catalyzed Bipyrazole Synthesis rsc.org |

Rational Design of New Therapeutic Agents Based on Pyrazole Scaffolds

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.commdpi.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. nih.govbohrium.comeurekaselect.com this compound is a key starting material for the rational design of new drugs, leveraging the pyrazole core's proven therapeutic potential.

The future of drug design with this scaffold involves a synergistic combination of synthetic chemistry and computational methods. researchgate.net The boronic acid group is particularly valuable as it serves as a chemical handle for Suzuki-Miyaura cross-coupling reactions, enabling the systematic and rapid synthesis of large libraries of pyrazole analogues with diverse substituents. nih.gov This allows medicinal chemists to efficiently explore the structure-activity relationship (SAR) of pyrazole-based compounds. nih.goveurekaselect.com

Key research directions include:

Kinase Inhibitors: The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors for targeted cancer therapies. mdpi.com By modifying the substituents on the pyrazole ring, researchers can enhance binding affinity and selectivity for specific kinase targets, such as Aurora kinases. mdpi.com

Antiviral and Anti-inflammatory Agents: Pyrazole-containing molecules have shown efficacy against various viral and inflammatory targets, including HSV-1, H1N1, and COX enzymes. nih.govbohrium.com Future work will focus on optimizing these scaffolds to improve potency and pharmacokinetic properties.

Computational Drug Design: The use of molecular docking and pharmacophore mapping will guide the synthesis of new analogues. researchgate.net These computational tools can predict how a molecule will interact with a biological target, allowing for a more rational and less trial-and-error approach to drug discovery. researchgate.net

| Therapeutic Area | Biological Target Example | Reference |

|---|---|---|

| Anticancer | Protein Kinases (e.g., Aurora Kinase) | mdpi.com |

| Antiviral | Herpes Simplex Virus-1 (HSV-1), Influenza A (H1N1) | nih.goveurekaselect.com |

| Anti-inflammatory | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | nih.govbohrium.com |

| Antimicrobial | Various bacterial and fungal strains | mdpi.com |

Exploration of this compound in Advanced Materials and Sensors

The unique ability of boronic acids to form reversible covalent bonds with diols makes them ideal recognition motifs for chemical sensors. nih.gov When combined with the structural and electronic properties of the pyrazole ring, this compound becomes an attractive building block for creating advanced functional materials and chemosensors.

Metal-Organic Frameworks (MOFs): Pyrazoles and pyrazolates are effective ligands for constructing MOFs. rsc.org As demonstrated by the synthesis of bipyrazoles from pyrazole boronic esters, these molecules can be used to create extended coordination solids with applications in gas storage and separation. The structural flexibility of these materials is a key area of interest. rsc.org

Fluorescent Sensors: A major area of development is in fluorescent sensors for biologically important molecules like carbohydrates. nih.gov The principle involves linking a pyrazole-containing fluorophore to the boronic acid recognition site. When the boronic acid binds to a diol (such as glucose), it can trigger a change in the fluorescence emission through mechanisms like photoinduced electron transfer (PET) or aggregation-induced emission. nih.govnih.gov Research is focused on designing sensors with high selectivity and affinity, potentially by incorporating a second recognition site to work synergistically with the boronic acid. rsc.org

Chemosensors for Ions and Other Analytes: Beyond sugars, the pyrazole-boronic acid platform can be adapted to detect other species. Pyrazole-based systems have already been shown to act as colorimetric sensors for metal ions like Cu(II). chemrxiv.org The boronic acid moiety could be used to detect analytes such as hydrogen peroxide or catecholamines, expanding the sensing capabilities of these materials. rsc.org

| Application | Role of this compound | Key Principle |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Precursor to multitopic ligands (e.g., bipyrazoles). rsc.org | Coordination of pyrazolate nitrogen atoms with metal ions to form porous frameworks. rsc.org |

| Fluorescent Glucose Sensors | Provides the boronic acid recognition site for diols. nih.gov | Reversible covalent bonding with glucose, causing a detectable change in fluorescence. nih.gov |

| Ion-Selective Chemosensors | Part of a ligand system designed to selectively bind specific ions. chemrxiv.org | Complexation with a target ion leads to a colorimetric or fluorescent response. chemrxiv.org |

| Smart Polymers | Monomer or cross-linker that imparts stimuli-responsive properties. mdpi.com | Reversible boronic ester formation allows the polymer to respond to changes in pH or sugar concentration. |

Q & A

Q. What thermal degradation pathways are relevant for this compound under high-temperature conditions?

- Thermogravimetric Analysis : Dehydration occurs at 150–200°C, forming boroxine rings. Above 300°C, pyrolysis releases B₂O₃ and methylpyrazole fragments. Stability is superior to aliphatic boronic acids but lower than aryl-fused analogs (e.g., pyrene-1-boronic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.